N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide
N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide
Brand Name:
Vulcanchem
CAS No.:
5487-08-1
VCID:
VC21326408
InChI:
InChI=1S/C13H11N5O5/c1-7-3-8(2)15-13(14-7)16-12(19)9-4-10(17(20)21)6-11(5-9)18(22)23/h3-6H,1-2H3,(H,14,15,16,19)
SMILES:
CC1=CC(=NC(=N1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C
Molecular Formula:
C13H11N5O5
Molecular Weight:
317.26 g/mol
N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide
CAS No.: 5487-08-1
Cat. No.: VC21326408
Molecular Formula: C13H11N5O5
Molecular Weight: 317.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5487-08-1 |
|---|---|
| Molecular Formula | C13H11N5O5 |
| Molecular Weight | 317.26 g/mol |
| IUPAC Name | N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide |
| Standard InChI | InChI=1S/C13H11N5O5/c1-7-3-8(2)15-13(14-7)16-12(19)9-4-10(17(20)21)6-11(5-9)18(22)23/h3-6H,1-2H3,(H,14,15,16,19) |
| Standard InChI Key | VSORAVUHTWRTQB-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C |
| Canonical SMILES | CC1=CC(=NC(=N1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator